2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a sulfonamide group at position 3, and an oxazole ring attached via a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropan-1-ol and a carboxylic acid derivative, under dehydrating conditions.
Chlorination of Pyridine: The pyridine ring is chlorinated at positions 2 and 6 using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the oxazole ring with the sulfonamide-substituted pyridine through a nucleophilic substitution reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of sulfonic acid and amine derivatives.
Scientific Research Applications
2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-(pyridin-3-yl)pyridine-3-sulfonamide: Lacks the oxazole ring, which may result in different biological activities.
N-(5-methyl-1,3-oxazol-2-yl)pyridine-3-sulfonamide: Lacks the chlorine substituents on the pyridine ring, which can affect its reactivity and interactions.
2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide: Has only one chlorine substituent, which may alter its chemical properties and biological effects.
Uniqueness
The presence of both chlorine atoms and the oxazole ring in 2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide provides a unique combination of electronic and steric effects, making it distinct from similar compounds
Properties
IUPAC Name |
2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O3S/c1-6-4-13-9(18-6)5-14-19(16,17)7-2-3-8(11)15-10(7)12/h2-4,14H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDISAAGEQKVGFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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